3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is a chemical compound that plays a significant role in various biochemical applications. This compound is recognized for its structural similarities to amino acids, specifically histidine, and is often studied for its potential roles in metabolic pathways and as a building block in peptide synthesis.
This compound can be synthesized through various methods, including chemical synthesis and biological routes. It is also available for purchase from chemical suppliers like Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for research purposes.
The synthesis of 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride can be achieved through several methods:
The chemical reaction generally requires specific conditions such as temperature control, pH adjustments, and sometimes the presence of solvents or additional reagents to enhance yield and purity.
The molecular structure of 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride features an imidazole ring attached to a propanoic acid moiety. The structure can be represented using the following identifiers:
O=C(C(C)N1C=CN=C1)C(=O)Cl
InChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10)/i1+1
The accurate mass of the compound is approximately 176.6 g/mol, with specific isotopic labels available for research purposes .
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride participates in various chemical reactions typical of amino acids and related compounds. These include:
The reactivity often depends on the functional groups present in the molecule, particularly the carboxylic acid group which can engage in condensation reactions with amines.
The mechanism of action for 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride primarily revolves around its role as a substrate or intermediate in metabolic processes. It may participate in:
Research indicates that this compound can influence metabolic pathways related to histidine metabolism and may play roles in neurotransmitter synthesis .
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride appears as a white crystalline solid at room temperature. It is soluble in water due to its ionic nature when in hydrochloride form.
Key properties include:
Relevant data from suppliers indicate that this compound must be handled with care due to its classification as a controlled substance .
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride finds applications in several scientific fields:
This compound's unique structural properties make it valuable for research into new therapeutic agents and understanding metabolic processes involving amino acids .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7